molecular formula C18H12Cl2N2O B11985382 2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile

2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile

Cat. No.: B11985382
M. Wt: 343.2 g/mol
InChI Key: RTPPZBYTKRRYNO-UHFFFAOYSA-N
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Description

2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE is a complex organic compound characterized by the presence of chlorophenyl groups and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE typically involves the reaction of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENYL)-1,1-DIPHENYLETHANOL
  • 2-(3-CHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)-3-OXOPROPYL)CYCLOOCTANONE
  • 2-(1-(2-CHLOROPHENYL)-3-(2,6-DICHLOROPHENYL)-3-OXOPROPYL)CYCLOOCTANONE

Uniqueness

2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl groups and malononitrile moiety makes it a versatile compound with diverse applications.

This article provides a comprehensive overview of 2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile

InChI

InChI=1S/C18H12Cl2N2O/c19-14-7-5-12(6-8-14)18(23)9-16(13(10-21)11-22)15-3-1-2-4-17(15)20/h1-8,13,16H,9H2

InChI Key

RTPPZBYTKRRYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N)Cl

Origin of Product

United States

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